2,4-Dichloropyridine
Overview
Description
Synthesis Analysis
The synthesis of related chloropyridines often involves multistep processes starting from simple pyridine or its derivatives. For example, 2-Amino-4-chloropyridine was synthesized in three steps with a total yield of 68.5%, starting from methyl 4-chloropicolinate, illustrating the typical complexity and efficiency of synthesizing chlorinated pyridines (Liao Jian-qiao, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its electronic structure. For instance, structural studies on related complexes, such as trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III), highlight the intricate bonding patterns and molecular geometry influencing the reactivity and properties of chloropyridine derivatives (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).
Chemical Reactions and Properties
Chloropyridines like 2,4-Dichloropyridine undergo a variety of chemical reactions, including nucleophilic substitutions, which are pivotal for further functionalization. A study on rerouting nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines showcases the synthetic versatility and challenges in manipulating chloropyridines for targeted chemical synthesis (M. Schlosser, Thierry Rausis, Carla Bobbio, 2005).
Physical Properties Analysis
The physical properties of 2,4-Dichloropyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various reactions. These properties are determined by its molecular structure, particularly the electronegative chlorine atoms, which influence its polarity and reactivity.
Chemical Properties Analysis
The chemical properties of 2,4-Dichloropyridine, including its reactivity towards various organic and inorganic reagents, its role as an electrophile or nucleophile, and its stability under different conditions, are foundational for its widespread use in synthesis. Studies like the efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives highlight the compound's utility and versatility in organic synthesis, showcasing the methods to generate valuable chlorinated pyridine derivatives under mild conditions (Congming Ma, Zu-liang Liu, Qizheng Yao, 2016).
Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2,4-Dichloropyridine, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of New Pyrimidine Derivatives
- Summary of Application : 2,4-Dichloropyridine is used in the synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
- Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine in 71% yield .
3. Synthesis of Medicinally Important 4-Aryl-5-Pyrimidinylimidazoles
- Summary of Application : 2,4-Dichloropyridine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
4. Synthesis of 4,6-Disubstituted Pyrimidines
- Summary of Application : 2,4-Dichloropyridine is used in the synthesis of 4,6-disubstituted pyrimidines using organolithium reagents . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
- Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine in 71% yield .
5. Synthesis of Fungicides and Insecticides
- Summary of Application : 2,4-Dichloropyridine is used in the agricultural business to produce fungicides and insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
6. Synthesis of Antihistamines and Antiarrythmics
- Summary of Application : 2,4-Dichloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
7. Synthesis of New Pyrimidine Derivatives
- Summary of Application : 2,4-Dichloropyridine is used in the synthesis of new pyrimidine derivatives using organolithium reagents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
- Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine .
8. Synthesis of Fungicides and Insecticides
- Summary of Application : 2,4-Dichloropyridine is used in the agricultural business to produce fungicides and insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
9. Synthesis of Antihistamines and Antiarrythmics
- Summary of Application : 2,4-Dichloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPVHTOETJVYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181047 | |
Record name | 2,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridine | |
CAS RN |
26452-80-2 | |
Record name | 2,4-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26452-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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